4-(9H-fluoren-9-yl)methyl 3-methyl (3R)-morpholine-3,4-dicarboxylate
Overview
Description
4-(9H-fluoren-9-yl)methyl 3-methyl (3R)-morpholine-3,4-dicarboxylate is a complex organic compound that features a fluorenylmethyl group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-fluoren-9-yl)methyl 3-methyl (3R)-morpholine-3,4-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(9H-fluoren-9-yl)methyl 3-methyl (3R)-morpholine-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4-(9H-fluoren-9-yl)methyl 3-methyl (3R)-morpholine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe or ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(9H-fluoren-9-yl)methyl 3-methyl (3R)-morpholine-3,4-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride
- 9H-Fluoren-9-ylmethyl 3-aminopropylcarbamate hydrochloride
Uniqueness
Its combination of a fluorenylmethyl group and a morpholine ring makes it particularly versatile in various chemical and biological contexts .
Properties
Molecular Formula |
C21H21NO5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-O-(9H-fluoren-9-ylmethyl) 3-O-methyl morpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C21H21NO5/c1-25-20(23)19-13-26-11-10-22(19)21(24)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-13H2,1H3 |
InChI Key |
MVIVUVHRZCFTGD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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